molecular formula C10H12BrNO2 B613159 (R)-alpha-Methyl-3-bromophenylalanine CAS No. 1212321-90-8

(R)-alpha-Methyl-3-bromophenylalanine

Cat. No. B613159
M. Wt: 258,11 g/mole
InChI Key: NSCSKUVWGVFCLY-SNVBAGLBSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

1. Inhibitor of Aromatic Amino Acid Decarboxylation

(R)-alpha-Methyl-3-bromophenylalanine has been identified as an effective inhibitor of aromatic amino acid decarboxylation in humans. This inhibition leads to decreased formation of serotonin, tryptamine, and tyramine from precursor amino acids. Such a reduction in amine biosynthesis is associated with lowering blood pressure in hypertensive patients and producing a transient sedative effect (Oates, Gillespie, Udenfriend, & Sjoerdsma, 1960).

2. Synthesis of Unusual Amino Acids

The compound plays a role in the asymmetric synthesis of unusual amino acids. For instance, it has been used in the synthesis of different isomers of β-methylphenylalanine, which are important for three-dimensional topographic control of peptide structure (Dharanipragada et al., 1992).

3. Use in Peptide Synthesis

(R)-alpha-Methyl-3-bromophenylalanine is also significant in peptide synthesis. It has been used in the synthesis of orthogonally protected (R)- and (S)-alpha-methyl(alkyl)serine-containing peptides, which are critical in stabilizing beta-turn and alpha-helical conformations in short peptides (Obrecht et al., 1996).

4. Modeling Phenylketonuria in Rats

In research on phenylketonuria, alpha-methylphenylalanine has been used to induce chronic hyperphenylalaninemia in developing rats, making it a useful model for studying this human disease (Delvalle, Dienel, & Greengard, 1978).

5. Stereoselective Synthesis

The compound is involved in stereoselective synthesis processes. For example, the R-S conversion of R (+)-alpha-methylphenylalanine with retention of optical integrity has been achieved, indicating its significance in the study of stereochemistry in amino acids (Shibasaki, Terashima, & Yamada, 1973).

6. In Proteins Incorporating Phenylalanine Analogues

This compound has been used in the biosynthesis of proteins incorporating phenylalanine analogues, demonstrating its utility in the field of synthetic biology and protein engineering (Kirshenbaum, Carrico, & Tirrell, 2002).

7. Enzyme Substrate Specificity

(R)-alpha-Methyl-3-bromophenylalanine has been used to explore the enzyme substrate specificity, particularly in the context of carboxypeptidase A, providing insights into enzyme kinetics and mechanism of action (Turk & Marshall, 1975).

Safety And Hazards

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Future Directions

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Relevant Papers
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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, you might need to look at academic databases, scientific literature, material safety data sheets (MSDS), and other resources. If you have access to a university library, they often have subscriptions to many of these resources. Otherwise, there are public databases like PubChem, ChemSpider, and others that can provide some of this information.


properties

IUPAC Name

(2R)-2-amino-3-(3-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCSKUVWGVFCLY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC(=CC=C1)Br)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-alpha-Methyl-3-bromophenylalanine

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